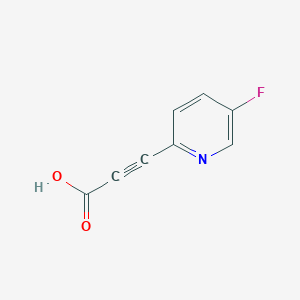

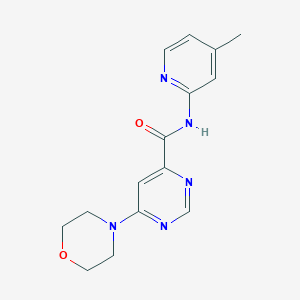

![molecular formula C17H18N2 B2746162 5,6-二甲基-1-[(3-甲基苯基)甲基]苯并咪唑 CAS No. 141472-93-7](/img/structure/B2746162.png)

5,6-二甲基-1-[(3-甲基苯基)甲基]苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring . The 5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and is a component of vitamin B12 where it serves as a ligand for the cobalt atom .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . Benzimidazole is a base and can be deprotonated with stronger bases .科学研究应用

与DNA和药用化学的相互作用

苯并咪唑衍生物的医学意义

苯并咪唑衍生物,包括5,6-二甲基苯并咪唑,因其医学意义而被广泛研究。这些衍生物是几种驱虫药、抗酸药和抗菌药的基本成分。双-和三-苯并咪唑系统与DNA的相互作用以及它们对DNA相关过程的干扰突出了它们在药用化学中的重要性。这些相互作用促进了基于苯并咪唑的系统在治疗应用中的探索(Bhattacharya & Chaudhuri, 2008)。

农业应用

农业中的缓释

在农业领域,与5,6-二甲基苯并咪唑密切相关的苯并咪唑衍生物,如多菌灵(MBC),已被用于预防和控制真菌病害。对固体脂质纳米颗粒和聚合物纳米胶囊作为此类杀菌剂的载体系统的研究表明,这些纳米颗粒可以改变活性化合物的释放曲线,降低环境和人体毒性,并为作物疾病预防提供更具针对性的方法(Campos et al., 2015)。

抗菌和抗癌活性

苯并咪唑肽的合成研究

利用5,6-二甲基苯并咪唑合成苯并咪唑肽的研究揭示了它们在表现出抗菌、驱虫和细胞毒性活性方面的潜力。这些化合物对病原真菌菌株、细菌菌株甚至癌细胞系表现出显着的活性,表明它们在开发新的治疗剂方面的实用性(Dahiya & Pathak, 2007)。

抗分枝杆菌活性

抗分枝杆菌活性的评估

包括与5,6-二甲基苯并咪唑相关的新的1H-苯并[d]咪唑衍生物已被合成并评估了其对结核分枝杆菌和牛分枝杆菌的活性。某些衍生物已证明具有出色的抑菌活性,突出了苯并咪唑衍生物在结核病治疗中的潜力(Gobis et al., 2015)。

作用机制

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .

Mode of Action

The chemical reactivity of 5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with bacterial growth and reproduction .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

属性

IUPAC Name |

5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-5-4-6-15(7-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQBNPHXGFJXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

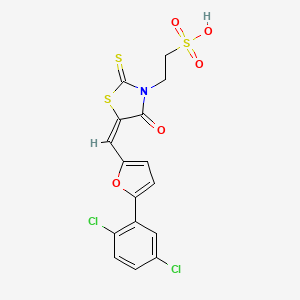

![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)

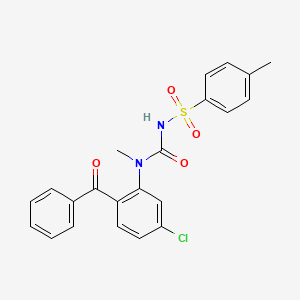

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2746088.png)

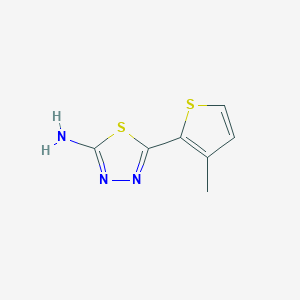

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)

![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2746095.png)